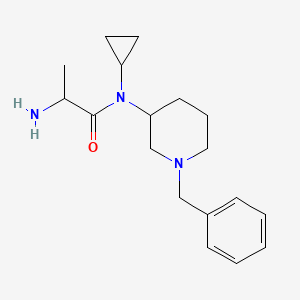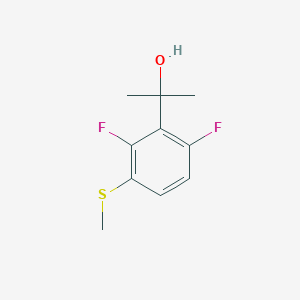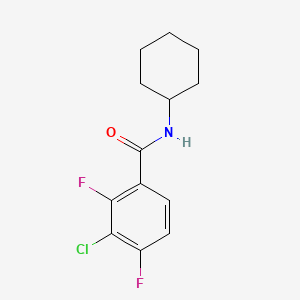
3-Chloro-N-cyclohexyl-2,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-cyclohexyl-2,4-difluorobenzamide is a chemical compound with the molecular formula C13H14ClF2NO It is a derivative of benzamide, featuring a chloro group at the 3-position, cyclohexyl group at the nitrogen, and two fluorine atoms at the 2 and 4 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-cyclohexyl-2,4-difluorobenzamide typically involves the following steps:
Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Chlorination: The amine group is chlorinated to form 3-chloro-2,4-difluoroaniline.
Amidation: Finally, the chlorinated aniline reacts with cyclohexyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-cyclohexyl-2,4-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while reduction and oxidation can lead to different amine or ketone derivatives.
Scientific Research Applications
3-Chloro-N-cyclohexyl-2,4-difluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-cyclohexyl-2,4-difluorobenzamide involves its interaction with specific molecular targets. The chloro and fluorine substituents on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-cyclohexyl-2,6-difluorobenzamide
- 3-Chloro-N-cyclohexyl-2,4-difluorobenzamide
Uniqueness
This compound is unique due to the specific positioning of its substituents, which can significantly impact its chemical reactivity and biological activity. The presence of both chloro and fluorine atoms on the benzene ring can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14ClF2NO |
|---|---|
Molecular Weight |
273.70 g/mol |
IUPAC Name |
3-chloro-N-cyclohexyl-2,4-difluorobenzamide |
InChI |
InChI=1S/C13H14ClF2NO/c14-11-10(15)7-6-9(12(11)16)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18) |
InChI Key |
ICAOFODULAHGMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C(=C(C=C2)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


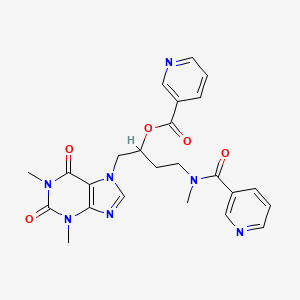
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide](/img/structure/B14779519.png)
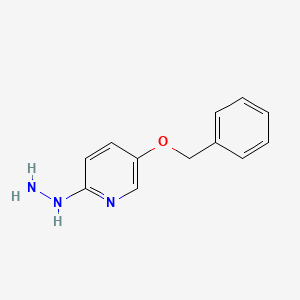
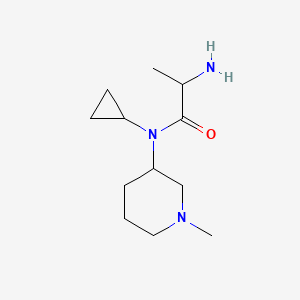
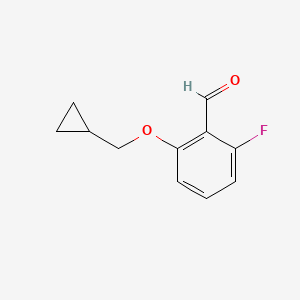
![2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14779554.png)
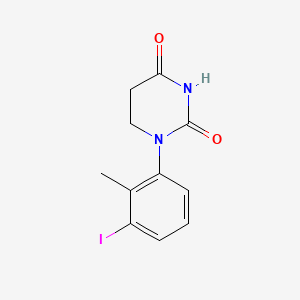

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)
![L-Leucine, N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-4-fluoro-, ethyl ester](/img/structure/B14779575.png)
